molecular formula C14H12O3 B1294468 2-(Phenoxymethyl)benzoic acid CAS No. 724-98-1

2-(Phenoxymethyl)benzoic acid

Cat. No.: B1294468
CAS No.: 724-98-1
M. Wt: 228.24 g/mol
InChI Key: YKNORODREYVARM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of phenol with benzyl chloride in the presence of a base to form phenoxymethylbenzene, which is then oxidized to this compound . Another method involves the conversion of a phenol to the phenolate in the presence of a basic diluent, followed by mixing with a suitable reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Phenoxymethyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenoxymethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(phenoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNORODREYVARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038781
Record name 2-(Phenoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724-98-1
Record name 2-(Phenoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenoxymethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(phenoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Phenoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(phenoxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.880
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Record name 2-(PHENOXYMETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dibenzo[b,e]oxepin-11(6H)-one scaffold in drug discovery, and how is 2-(phenoxymethyl)benzoic acid related to this scaffold?

A: The dibenzo[b,e]oxepin-11(6H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including antidepressant, anxiolytic, antipsychotic, antitumor, and anti-inflammatory properties. this compound serves as a key starting material for synthesizing dibenzo[b,e]oxepin-11(6H)-ones. [] Specifically, intramolecular acylation of this compound derivatives can efficiently yield these tricyclic compounds. []

Q2: A study mentions a novel and efficient method for synthesizing dibenzo[b,e]oxepin-11(6H)-ones from this compound. Can you elaborate on this method and its advantages?

A: The study describes a novel method utilizing a cooperative system of tin(II) chloride (SnCl2) and dichloromethyl methyl ether (DCME) for the direct intramolecular acylation of 2-(phenoxymethyl)benzoic acids. [] This approach offers several advantages:

  • Efficiency: The reaction proceeds with good to excellent yields. []
  • Regioselectivity: The method exhibits high regioselectivity, favoring the desired dibenzo[b,e]oxepin-11(6H)-one product. []
  • Functional Group Tolerance: The reaction conditions are compatible with a wide variety of functional groups on the this compound starting material. []
  • Scalability: The method has been successfully applied to the scalable synthesis of Doxepin, a tricyclic antidepressant containing the dibenzo[b,e]oxepin-11(6H)-one scaffold. []

Q3: How has Caenorhabditis elegans been utilized in research related to this compound derivatives?

A: Caenorhabditis elegans serves as an effective and cost-efficient model organism for anthelmintic drug discovery. [] Researchers synthesized a series of dibenzo[b,e]oxepin-11(6H)-ones from this compound and evaluated their anthelmintic activity using C. elegans. [] This nematode model allows for rapid screening and preliminary assessment of potential anthelmintic drug candidates.

Q4: What are thioureides, and how do they relate to this compound in the context of this research?

A: Thioureides are a class of chemical compounds characterized by the presence of a thiourea group (-NH-CS-NH-) within their structure. Research has explored the synthesis and anti-parasitic activity of thioureides derived from this compound. [, ] These compounds represent a novel class of potential anti-parasitic agents. []

Q5: Besides the synthesis of dibenzo[b,e]oxepin-11(6H)-ones and thioureides, are there other reported applications of this compound derivatives in scientific research?

A: Yes, this compound derivatives have shown potential for modulating RNA-binding proteins. [] While the specific mechanism of action and downstream effects require further investigation, this area of research highlights the potential of these compounds beyond their previously explored applications. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.